molecular formula C14H18N4OS B6940899 N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1,3-thiazol-4-yl)propanamide

N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1,3-thiazol-4-yl)propanamide

Cat. No.: B6940899
M. Wt: 290.39 g/mol
InChI Key: VNPGUPRPLWPOSN-UHFFFAOYSA-N
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Description

N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1,3-thiazol-4-yl)propanamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a dimethylamino group and a thiazole ring linked through a propanamide chain.

Properties

IUPAC Name

N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1,3-thiazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-18(2)8-11-5-6-15-13(7-11)17-14(19)4-3-12-9-20-10-16-12/h5-7,9-10H,3-4,8H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPGUPRPLWPOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=NC=C1)NC(=O)CCC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1,3-thiazol-4-yl)propanamide typically involves multiple steps, starting with the preparation of the pyridine and thiazole precursors. These precursors are then coupled using amide bond formation techniques. Common reagents include dimethylamine, thiazole derivatives, and propanoic acid derivatives. The reaction conditions often require the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1,3-thiazol-4-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The pyridine ring can be reduced to form pyridinylamine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine or thiazole rings.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-Chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Pyridinylamine derivatives.

  • Substitution: Substituted pyridines or thiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1,3-thiazol-4-yl)propanamide has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1,3-thiazol-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The pyridine and thiazole rings can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 4-Dimethylaminopyridine (DMAP): A common catalyst in organic synthesis.

  • Thiazole derivatives: Used in various pharmaceuticals and agrochemicals.

  • Pyridine derivatives: Employed in a wide range of chemical applications.

Uniqueness: N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1,3-thiazol-4-yl)propanamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.

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